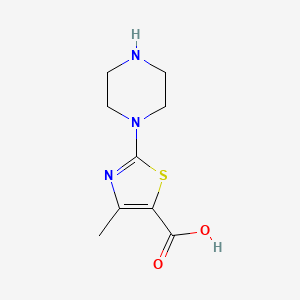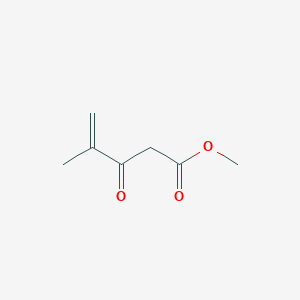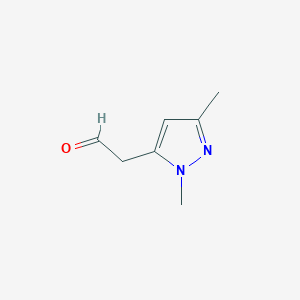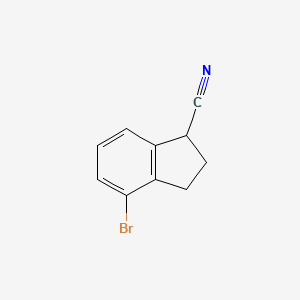
n-Allyl-2-(azetidin-3-yloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Allyl-2-(azetidin-3-yloxy)acetamide is a chemical compound with the molecular formula C8H14N2O2 and a molecular weight of 170.21 g/mol . This compound is notable for its azetidine ring, which is a four-membered nitrogen-containing heterocycle. Azetidine derivatives are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyl-2-(azetidin-3-yloxy)acetamide typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
n-Allyl-2-(azetidin-3-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The allyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include ceric ammonium nitrate for oxidative deprotection , and various NH-heterocycles for aza-Michael addition .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative deprotection can yield N-unsubstituted β-lactams .
Scientific Research Applications
n-Allyl-2-(azetidin-3-yloxy)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of novel heterocyclic compounds.
Medicine: Investigated for its potential biological activities and therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-Allyl-2-(azetidin-3-yloxy)acetamide involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with various biological targets, potentially leading to therapeutic effects. detailed studies on the exact mechanism of action for this specific compound are limited.
Comparison with Similar Compounds
Similar Compounds
N-(Azetidin-3-yl)acetamide hydrochloride: Another azetidine derivative with similar structural properties.
2-(azetidin-3-yloxy)acetic acid hydrochloride: A related compound with a different functional group.
Uniqueness
n-Allyl-2-(azetidin-3-yloxy)acetamide is unique due to its allyl group, which provides additional reactivity and potential for further functionalization. This makes it a valuable compound for the synthesis of novel derivatives and the exploration of new chemical and biological activities.
Properties
Molecular Formula |
C8H14N2O2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-(azetidin-3-yloxy)-N-prop-2-enylacetamide |
InChI |
InChI=1S/C8H14N2O2/c1-2-3-10-8(11)6-12-7-4-9-5-7/h2,7,9H,1,3-6H2,(H,10,11) |
InChI Key |
RPDQOCWZODUTMX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)COC1CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine](/img/structure/B13615424.png)




![3-Benzyl-7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane](/img/structure/B13615470.png)




